molecular formula C16H24N4O B3318738 2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole CAS No. 101954-20-5

2-(1,4-Diazepan-1-yl)-1-(2-ethoxyethyl)-1H-benzo[d]imidazole

Cat. No. B3318738
Key on ui cas rn: 101954-20-5
M. Wt: 288.39 g/mol
InChI Key: KCCFLPBATGOEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194406B1

Procedure details

Combine 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole (12.2 g, 54.2 mmol) and [1,4]diazepane (11.34 g, 113 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (9 mL), and pyridine (90 mL). Heat to reflux. After 18 hours, cool to ambient temperature and evaporate in vacuo to give a residue. Partition the residue between aqueous 1 M sodium hydroxide solution and ethyl acetate. Separate the layers and extract the aqueous layer two times with ethyl acetate. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting sequentially with 30% methanol/ethyl acetate and then 2% concentrated aqueous ammonia/methanol to give the title compound: Rf=0.26 (silica gel, 2% concentrated aqueous ammonia/methanol).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
11.34 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
2%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH3:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=1.[NH:16]1[CH2:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.N12CCCN=C1CCCCC2.N1C=CC=CC=1>CO.C(OCC)(=O)C>[NH3:3].[CH3:8][OH:9].[CH2:10]([O:9][CH2:8][CH2:7][N:6]1[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=[C:2]1[N:16]1[CH2:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH3:11] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=NC2=C(N1CCOCC)C=CC=C2
Step Two
Name
Quantity
11.34 g
Type
reactant
Smiles
N1CCNCCC1
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Partition the residue between aqueous 1 M sodium hydroxide solution and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer two times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N.CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCNCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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